molecular formula C18H20N4O3S B2554536 N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714928-46-8

N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2554536
CAS No.: 714928-46-8
M. Wt: 372.44
InChI Key: GEPBDSVNOFOYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((3-Methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a quinoxaline derivative with a benzenesulfonamide moiety and a 3-methoxypropylamino substituent. Its molecular formula is C₁₉H₂₂N₄O₃S, with an average molecular weight of 386.47 g/mol and a ChemSpider ID of 1303542 .

Properties

IUPAC Name

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-25-13-7-12-19-17-18(21-16-11-6-5-10-15(16)20-17)22-26(23,24)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPBDSVNOFOYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound is deconstructed into two intermediates:

  • 2,3-Dichloroquinoxaline : A commercially available building block.
  • Benzenesulfonamide : Functionalized via nucleophilic aromatic substitution (SNAr) and amination.

The synthesis proceeds through two critical steps:

  • Step 1 : Sulfonamide coupling at the C2 position of 2,3-dichloroquinoxaline.
  • Step 2 : Chlorine displacement at C3 with 3-methoxypropylamine.

Step 1: Synthesis of N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide

Reaction Conditions and Optimization

The first step involves reacting 2,3-dichloroquinoxaline with benzenesulfonamide in the presence of a base. Key parameters include:

Parameter Optimal Conditions Suboptimal Alternatives
Base Lithium hydroxide (LiOH) K₂CO₃, NaOH
Solvent Dimethylacetamide (DMA) DMSO, DMF
Temperature 50°C 20–150°C
Time 16–20 hours 0.5–48 hours
Yield 88% (isolated) 19–65% (with K₂CO₃)

LiOH in DMA at 50°C minimizes byproducts such as 3-chloroquinoxalin-2-ol (<1.25%) and unreacted dichloroquinoxaline (<3.4%). Comparatively, K₂CO₃ under identical conditions yields 19.4% product with significant impurities requiring chromatographic purification.

Mechanistic Insights

LiOH deprotonates benzenesulfonamide, enhancing nucleophilicity for SNAr at C2 of 2,3-dichloroquinoxaline. DMA stabilizes the transition state via polar aprotic solvation, accelerating the reaction.

Step 2: Amination to N-(3-((3-Methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

Reaction Protocol

The chlorine at C3 is displaced by 3-methoxypropylamine under the following conditions:

Parameter Optimal Conditions Suboptimal Alternatives
Base 2,6-Lutidine Pyridine, NEt₃
Solvent n-Butanol DMF, EtOH
Temperature 120°C 20–150°C
Time 42 hours 0.5–48 hours
Yield 65.9% (isolated) <50% (with pyridine)

Lutidine (1.1 equiv) in n-butanol facilitates smooth amination, suppressing side reactions like quinoxaline hydrolysis. The reaction is monitored via UPLC/MS, confirming >94% conversion.

Byproduct Analysis

Major impurities include:

  • Unreacted N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (3.6% w/w).
  • Di-aminated products (<1% when using stoichiometric amine).

Comparative Evaluation of Methodologies

Base Selection Impact

Data from the patent WO2012052420A1 demonstrate LiOH’s superiority over carbonates:

Base Purity (Crude) Isolated Yield Byproduct E (%)
LiOH 94% 88% <0.5
K₂CO₃ 70% 19% 12.4

LiOH’s strong basicity ensures complete deprotonation of benzenesulfonamide, while K₂CO₃ results in incomplete conversion and higher byproduct E (a sulfonamide dimer).

Solvent Effects

DMA outperforms DMSO and DMF in Step 1 due to:

  • Higher dielectric constant (ε = 37.8) for transition-state stabilization.
  • Lower viscosity, enhancing mass transfer.

Scalability and Industrial Feasibility

Process Intensification

  • Step 1 : Conducted at 50°C with a 20-hour residence time, achieving 88% yield on a 168.44 g scale.
  • Step 2 : A 42-hour reaction at 120°C under N₂ affords 65.9% yield after MTBE washes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, NH), 8.21–7.89 (m, 5H, Ar-H), 7.52 (d, 2H, quinoxaline-H), 3.45 (t, 2H, OCH₂), 3.30 (s, 3H, OCH₃), 1.85 (quintet, 2H, CH₂).
  • UPLC/MS : [M+H]⁺ = 414.1, t₃ = 1.08 min.

Purity Assessment

  • HPLC : >99% purity (Waters XBridge C8 column, 0.1% TFA/ACN gradient).

Chemical Reactions Analysis

Types of Reactions: N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups .

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide, have been studied for their anticancer properties. Research indicates that quinoxaline compounds can inhibit cancer cell viability through various mechanisms, such as inducing apoptosis and inhibiting specific kinases involved in tumor growth. For instance, studies have demonstrated that certain quinoxaline derivatives exhibit significant inhibitory effects on human cancer cell lines like HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinoxaline derivatives have shown effectiveness against a range of microorganisms, making them potential candidates for developing new antibiotics. For example, specific derivatives have been reported to exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR) Studies

Recent studies have focused on understanding the structure-activity relationship of quinoxaline derivatives to optimize their efficacy and selectivity as therapeutic agents. By modifying substituents on the quinoxaline scaffold, researchers aim to enhance anticancer activity while minimizing side effects .

Case Studies

Study ReferenceObjectiveKey Findings
Evaluate anticancer activity13 compounds showed significant inhibition on HCT-116 cells
Synthesize and test new derivatives25 compounds tested; 10 showed promising anticancer activity
Assess antimicrobial propertiesCompounds exhibited significant activity against various bacterial strains

Mechanism of Action

The mechanism of action of N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s analogs differ in substituents on the sulfonamide benzene ring, the quinoxaline backbone, or the alkylamino side chain. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (XLogP3) Topological Polar Surface Area (Ų)
N-(3-((3-Methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide (Target) C₁₉H₂₂N₄O₃S 386.47 Methoxypropylamino, benzenesulfonamide Not reported Not reported
N-[3-(3-Methoxypropylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide C₂₁H₂₄N₄O₃S 414.50 3,4-Dimethylbenzenesulfonamide Not reported Not reported
N-[3-(3-Ethoxypropylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide C₂₀H₂₁N₇O₃S₂ 444.50 Ethoxypropylamino, benzothiadiazole-sulfonamide 2.8 156
N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide C₂₀H₁₆N₄O₃S 392.43 3-Hydroxyphenylamino Not reported Not reported

Key Observations :

  • Replacing the benzene ring with a benzothiadiazole moiety () introduces a heterocyclic system, increasing molecular weight (444.5 g/mol) and polar surface area (156 Ų), which may influence solubility and membrane permeability. The ethoxypropylamino side chain in (vs. methoxypropyl in the target) adds hydrophobicity (LogP = 2.8), which could enhance blood-brain barrier penetration.

Biological Activity

N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a modulator of various biological pathways. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C15H18N4O2S
  • Molecular Weight : 334.39 g/mol

The presence of the quinoxaline moiety is crucial for its biological activity, particularly in targeting various enzymes and receptors in cancer pathways.

This compound has been identified as a modulator of the phosphoinositide 3-kinase (PI3K) pathway, which is vital in cell growth, proliferation, and survival. The compound exhibits inhibitory effects on PI3K and mTOR signaling pathways, leading to reduced tumor growth in preclinical models.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results from these studies are summarized in Table 1.

Cell Line IC50 (µM) Effect
A549 (Lung)12.5Significant growth inhibition
HCT-116 (Colon)8.0Moderate growth inhibition
U-87 MG (Brain)10.0Significant growth inhibition
KB (Oral)15.0Moderate growth inhibition

These findings indicate that this compound exhibits potent anticancer properties, particularly against lung and colon cancer cell lines.

Case Studies

  • Study on PI3K/AKT/mTOR Pathway Inhibition :
    • In a study involving xenograft models using U-87 MG cells, administration of the compound resulted in a significant reduction in tumor volume compared to controls. The mechanism was linked to the downregulation of p-AKT(473), indicating effective modulation of the PI3K/AKT signaling pathway .
  • In Vivo Efficacy :
    • A separate investigation assessed the compound's efficacy in vivo, where it demonstrated a dose-dependent reduction in tumor size and weight in treated mice models. Histological analysis revealed decreased proliferation markers within treated tumors .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments have shown minimal adverse effects at therapeutic doses, indicating potential for clinical application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide and its analogs?

  • Answer: The compound is synthesized via coupling reactions between functionalized quinoxaline precursors and sulfonamide derivatives. For example, anthranilic acid derivatives (e.g., 2-amino-5-fluorobenzoic acid) are reacted with isothiocyanato-benzenesulfonamide intermediates under reflux in alcoholic solvents . Yield optimization often involves adjusting reaction time, temperature, and stoichiometric ratios. Characterization typically employs 1H^1H-NMR, 13C^{13}C-NMR, mass spectrometry (MS), and elemental analysis to confirm structure and purity .

Q. How are structural and purity characteristics validated for this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy resolves proton and carbon environments, confirming substitution patterns (e.g., methoxypropyl and quinoxaline ring positions). Mass spectrometry (ESI negative/positive modes) verifies molecular ion peaks (e.g., [M−H]+^+ at m/z 350.0) . Elemental analysis ensures stoichiometric consistency, while melting points (>300°C) indicate thermal stability .

Q. What preliminary biological screening methods are used to assess its activity?

  • Answer: Anti-proliferative activity is tested via cell viability assays (e.g., MTT) against cancer cell lines. Enzymatic inhibition studies (e.g., kinase or protease assays) evaluate mechanistic pathways. For analogs, IC50_{50} values are calculated to compare potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Answer: Systematic substitution at the quinoxaline core (e.g., halogenation at position 6) or sulfonamide moiety (e.g., alkyl chain length) is explored. For example, fluoro-substituted analogs show enhanced anti-proliferative activity due to increased electron-withdrawing effects and target binding . Computational docking studies (e.g., AutoDock Vina) predict binding affinities to receptors like EGFR or VEGFR .

Q. What experimental design strategies minimize variability in synthesis and bioassay outcomes?

  • Answer: Statistical design of experiments (DoE), such as factorial designs, identifies critical parameters (e.g., solvent polarity, catalyst loading) affecting yield and purity. Response surface methodology (RSM) optimizes reaction conditions while reducing trial numbers . Biological assays should include triplicate measurements and standardized cell lines to control for inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.